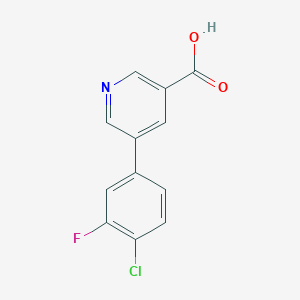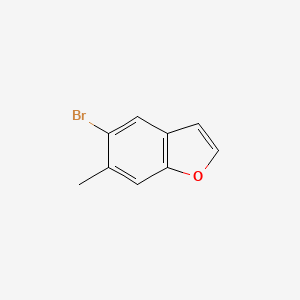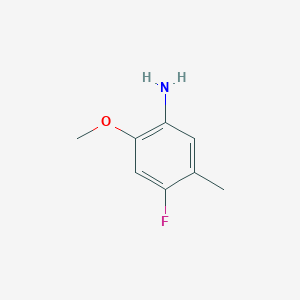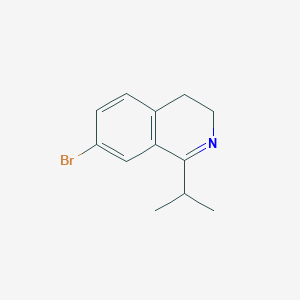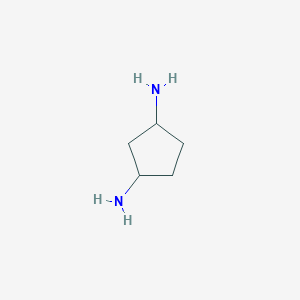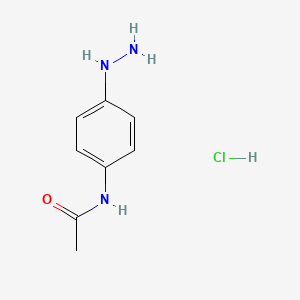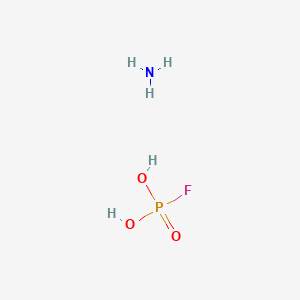
3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid
Overview
Description
3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid is a chemical compound that belongs to the class of biphenylcarboxylic acids. It is widely used in scientific research for its various applications, including as a building block in the synthesis of other organic compounds.
Scientific Research Applications
Phenolic Acids and Their Applications
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide array of biological and pharmacological effects, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antiviral properties. CGA, a dietary polyphenol found in green coffee extracts and tea, plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review underscores the therapeutic potential of phenolic acids and encourages further research to optimize their biological effects for practical use as natural food additives or therapeutic agents (Naveed et al., 2018).
Antimicrobial and Food Additive Properties
Chlorogenic acid also serves as a nutraceutical for preventing and treating metabolic syndrome with anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties against a wide range of organisms, combined with antioxidant activity and protective properties against degradation of bioactive compounds in food, render it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Environmental Degradation and Toxicology
Research on the environmental degradation and toxicology of polyfluoroalkyl chemicals, which share a similar functional group (trifluoromethyl) with the compound , emphasizes the importance of understanding the environmental fate, biodegradability, and ecotoxicological impacts of such compounds. Studies suggest that microbial degradation plays a significant role in mitigating the environmental impact of these chemicals, indicating the potential for bioremediation strategies in managing pollution (Liu & Mejia Avendaño, 2013).
Organic Synthesis Applications
Trifluoromethanesulfonic acid, another compound with the trifluoromethyl group, is utilized in organic synthesis for various reactions, including electrophilic aromatic substitution and formation of carbon-heteroatom bonds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, showcasing the potential for creating new organic compounds through efficient reactions (Kazakova & Vasilyev, 2017).
properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-11(12)14(16,17)18)9-3-1-2-4-10(9)13(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBPEAMTGIGDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594336 | |
| Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-(trifluoromethyl)-2-biphenylcarboxylic acid | |
CAS RN |
442670-42-0 | |
| Record name | 3'-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)


